Dopamine Transporter (DAT) Inhibitory Activity: Ethyl vs. Methyl Ester Comparison in Human Recombinant Systems
Ethyl 2-morpholinoisonicotinate demonstrates measurable activity at the human dopamine transporter (DAT), though direct comparative data with the methyl ester analog is limited to class-level inference. In human DAT expressed in HEK293 cells, the compound exhibits IC50 values ranging from 658 nM to 945 nM across multiple independent assay replicates [1]. The methyl ester analog (methyl 2-morpholinoisonicotinate, CAS 262296-00-4) is not represented in comparable assay datasets, indicating a gap in head-to-head pharmacological characterization. This represents an evidence limitation: the ethyl ester's activity profile is documented, but direct quantitative differentiation from the methyl ester remains unavailable in open literature. Users requiring DAT-targeting applications should verify that the ethyl ester's lipophilicity (cLogP ~1.8-2.2 estimated) aligns with their permeability requirements relative to the methyl analog (cLogP ~1.3-1.7 estimated).
| Evidence Dimension | Human dopamine transporter (DAT) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 658-945 nM (range across replicates) |
| Comparator Or Baseline | Methyl 2-morpholinoisonicotinate (CAS 262296-00-4) — no comparable DAT inhibition data available in public repositories |
| Quantified Difference | Not quantifiable due to absence of comparator data |
| Conditions | Human DAT expressed in HEK293 cells; [3H]dopamine reuptake assay; 10-90 min incubation |
Why This Matters
Selection between ethyl and methyl esters should be guided by intended lipophilicity and metabolic stability requirements in the experimental system, as the ester group influences both properties.
- [1] EcoDrugPlus Database. Ethyl 2-Morpholinoisonicotinate (Compound ID 2126094): DAT Inhibition Assay Data. University of Helsinki. View Source
